3-CHLORO-DL-PHENYLALANINE
Overview
Description
3-CHLORO-DL-PHENYLALANINE is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an amino group, a chlorinated phenyl ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-DL-PHENYLALANINE typically involves the chlorination of phenylalanine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-CHLORO-DL-PHENYLALANINE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-CHLORO-DL-PHENYLALANINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-CHLORO-DL-PHENYLALANINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: Another phenylalanine derivative with a chlorine atom at a different position on the phenyl ring.
3-(4-Chlorophenyl)propanoic acid: Lacks the amino group but has a similar chlorinated phenyl ring and propanoic acid moiety.
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a tert-butoxycarbonyl-protected amino group and a chlorinated phenyl ring.
Uniqueness: 3-CHLORO-DL-PHENYLALANINE is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Biological Activity
3-Chloro-DL-phenylalanine (3-Cl-DL-Phe) is a non-proteinogenic amino acid that has garnered attention due to its biological activities, particularly as a selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This article explores the biological activity of 3-Cl-DL-Phe, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H10ClNO2
- Molecular Weight : 201.64 g/mol
- CAS Number : 1259993-84-4
The primary biological activity of 3-Cl-DL-Phe is its role as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH) . By inhibiting TPH, this compound effectively reduces the synthesis of serotonin (5-hydroxytryptamine, 5-HT), which has significant implications for various physiological and pathological processes.
Biological Effects
-
Serotonin Depletion :
- Inhibition of TPH leads to decreased levels of serotonin, which can affect mood regulation, anxiety, and various neurophysiological functions. Studies have shown that treatment with 3-Cl-DL-Phe results in notable behavioral changes in animal models, including increased aggression and alterations in stress responses due to lowered serotonin levels .
-
Pulmonary Vascular Remodeling :
- Research indicates that 3-Cl-DL-Phe may mitigate pulmonary vascular remodeling induced by monocrotaline (MCT) in rat models. In one study, rats treated with MCT exhibited significant pulmonary arterial pressure increases and right ventricular hypertrophy. However, administration of 3-Cl-DL-Phe significantly attenuated these effects, suggesting a protective role against pulmonary arterial hypertension (PAH) through modulation of serotonin levels .
Study on Monocrotaline-Induced PAH
A pivotal study investigated the effects of 3-Cl-DL-Phe on MCT-induced pulmonary vascular remodeling in rats. The study design included four groups:
- Control (untreated)
- MCT-treated
- MCT + 50 mg/kg 3-Cl-DL-Phe
- MCT + 100 mg/kg 3-Cl-DL-Phe
Results :
- The MCT group showed a mortality rate of 47.1%, while the group treated with 100 mg/kg of 3-Cl-DL-Phe had a mortality rate reduced to 5.9% .
- Hemodynamic measurements indicated that treatment with 3-Cl-DL-Phe significantly decreased pulmonary arterial pressure (PAP) and right ventricular index (RVI) compared to the MCT group.
Group | Mortality Rate | PAP (mmHg) | RVI (g/m²) |
---|---|---|---|
Control | 0% | 15 ± 2 | 1.5 ± 0.1 |
MCT | 47.1% | 35 ± 4 | 2.7 ± 0.3 |
MCT + PCPA (50 mg/kg) | 5.9% | 28 ± 3 | 2.0 ± 0.2 |
MCT + PCPA (100 mg/kg) | 5.9% | 22 ± 2 | 1.8 ± 0.2 |
Properties
IUPAC Name |
2-amino-3-(3-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-15-6, 14091-12-4 | |
Record name | 3-Chlorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-3-phenyl-DL-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-chloro-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-chloro-3-phenyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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